[3-(2-Phenylethoxy)phenyl]boronic acid
Overview
Description
[3-(2-Phenylethoxy)phenyl]boronic acid is an organic compound with the molecular formula C14H15BO3 and a molecular weight of 242.08 g/mol . It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2-phenylethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Phenylethoxy)phenyl]boronic acid typically involves the reaction of 3-bromophenylboronic acid with 2-phenylethanol under palladium-catalyzed Suzuki coupling conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Phenylethoxy)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The boronic acid group can participate in Suzuki coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly used in Suzuki coupling reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Biaryl compounds formed through Suzuki coupling reactions.
Scientific Research Applications
[3-(2-Phenylethoxy)phenyl]boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [3-(2-Phenylethoxy)phenyl]boronic acid involves its interaction with molecular targets such as enzymes. For instance, as a beta-lactamase inhibitor, it binds to the active site of the enzyme, blocking its activity and preventing the breakdown of beta-lactam antibiotics . This enhances the efficacy of antibiotics against resistant bacterial strains.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative without the 2-phenylethoxy group.
4-(2-Phenylethoxy)phenylboronic acid: Similar structure but with the phenylethoxy group at the para position.
3-(2-Methoxyethoxy)phenylboronic acid: Contains a methoxyethoxy group instead of a phenylethoxy group.
Uniqueness
[3-(2-Phenylethoxy)phenyl]boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit beta-lactamase makes it particularly valuable in the development of new antibiotics .
Properties
IUPAC Name |
[3-(2-phenylethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11,16-17H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAIGKIEQCTAJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029439-94-8 | |
Record name | [3-(2-phenylethoxy)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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